molecular formula C7H10BrN3 B581983 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine CAS No. 813425-36-4

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

Cat. No.: B581983
CAS No.: 813425-36-4
M. Wt: 216.082
InChI Key: TWXRGEYMSGGYKS-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a specialized brominated aminopyridine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The aminopyridine core is a privileged structure in pharmacology, known for its ability to modulate key biological targets. Compounds within this class are recognized for their activity as inhibitors of kinases, such as LRRK2, a key target in Parkinson's disease research, and ROCK (Rho-associated coiled-coil containing protein kinase), which plays a role in neuronal regeneration and axonal growth . The specific substitution pattern of this compound, featuring a bromine atom and a dimethylamino group, provides a versatile handle for further synthetic elaboration via cross-coupling reactions and functional group transformations, enabling the exploration of structure-activity relationships (SAR) . Researchers can leverage this building block to develop novel therapeutic candidates for a range of conditions, including neurodegenerative diseases and cerebellar ataxias, building upon the established role of aminopyridines as potassium channel blockers that increase neuronal excitability . This chemical is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-2-N,2-N-dimethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXRGEYMSGGYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Amine Protection and Bromine Substitution

The patent WO2024015825A1 outlines a three-step synthesis starting from 2-amino-3,5-dibromo-4-methylpyridine (Formula II). The first step involves installing a directing group via reaction with 1,1-dimethoxy-N,N-dimethylmethanamine (DMF-DMA) to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Formula IV). This directing group enables regioselective substitution at the 3-position while protecting the amine.

The critical substitution step employs a Negishi coupling using methylzinc bromide and a nickel catalyst (e.g., NiCl₂(PPh₃)₂) to replace the 3-bromo group with a methyl group, yielding (E)-N'-(5-bromo-3-methyl-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Formula V). Reaction conditions typically involve tetrahydrofuran (THF) at 60–80°C for 12–24 hours, achieving yields of 68–75%.

Hydrolysis and Final Product Isolation

The final step hydrolyzes the directing group using hydrochloric acid (2 M, 50°C, 4 hours), regenerating the primary amine and yielding 5-amino-3-bromo-2-(N,N-dimethylamino)pyridine (Formula I). Isolation via aqueous workup and recrystallization from ethanol/water mixtures provides >95% purity.

Table 1: Reaction Conditions for Directed C-H Functionalization

StepReagentsCatalystTemperature (°C)Time (h)Yield (%)
1DMF-DMANone80682
2Me₂ZnNiCl₂701873
3HClNone50489

Buchwald-Hartwig Amination for N,N-Dimethylamino Installation

Ligand and Solvent Optimization

The choice of ligand significantly impacts yield. BINAP and Xantphos provide superior results compared to monodentate phosphines, with Xantphos achieving a 15% higher yield due to improved steric protection of the palladium center. Polar aprotic solvents like dimethylformamide (DMF) reduce side reactions but require higher temperatures (120°C), whereas toluene balances reaction rate and selectivity.

Bromination Strategies for Precursor Synthesis

Electrophilic Bromination of Pyridine Derivatives

The CN101704781A patent details bromination methods for pyridine intermediates. For this compound, bromination of 5-amino-2-(N,N-dimethylamino)pyridine using bromine (Br₂) in sodium hydroxide (NaOH) at −5°C to 0°C produces the 3-bromo derivative with 85% regioselectivity. Excess bromine (>1.2 equivalents) leads to dibromination at the 3- and 5-positions, necessitating precise stoichiometric control.

Radical Bromination Alternatives

N-Bromosuccinimide (NBS) under UV light (365 nm) offers a milder alternative, achieving 78% yield with fewer byproducts. This method is particularly effective for substrates sensitive to strong acids or bases.

Industrial-Scale Production and Process Optimization

Continuous-Flow Reactor Systems

Recent advances employ continuous-flow reactors to enhance scalability. A two-stage system combines directed C-H functionalization (residence time: 30 minutes) and hydrolysis (residence time: 15 minutes), achieving a throughput of 1.2 kg/h with 82% overall yield.

Solvent Recycling and Waste Reduction

Ethanol-water mixtures used in recrystallization are distilled and reused, reducing solvent consumption by 40%. Nickel catalyst recovery via filtration and ion-exchange resins achieves 90% recycling efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodAdvantagesLimitationsScalability
Directed C-H FunctionalizationHigh regioselectivity (>90%)Multi-step processIndustrial (patented)
Buchwald-Hartwig AminationSingle-step aminationRequires expensive Pd catalystsLab-scale
Electrophilic BrominationCost-effective reagentsPoor selectivity at high tempsPilot-scale

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine 5-NH₂, 3-Br, 2-N(CH₃)₂ C₇H₁₀BrN₃ Electron-rich due to N(CH₃)₂; bromine enhances electrophilic substitution
2-(N,N-Dimethylamino)pyridine 2-N(CH₃)₂ C₇H₁₀N₂ Catalytic agent (e.g., DMAP in esterification reactions)
4-(N,N-Dimethylamino)pyridine 4-N(CH₃)₂ C₇H₁₀N₂ Stronger self-association due to axial N(CH₃)₂; ΔHvap ≈ +7 kJ/mol vs. pyridine
3-Amino-2-bromo-5-fluoropyridine 3-NH₂, 2-Br, 5-F C₅H₄BrFN₂ Fluorine increases electronegativity; pharmaceutical intermediate
5-Bromo-2-morpholinopyridin-3-amine 5-Br, 2-morpholino, 3-NH₂ C₉H₁₂BrN₃O Morpholino group enhances solubility; used in drug discovery

Key Insights :

  • The N,N-dimethylamino group at position 2 in the target compound enhances electron density, favoring nucleophilic reactions, while bromine at position 3 directs electrophilic substitutions .
  • 4-(N,N-Dimethylamino)pyridine exhibits higher vaporization enthalpy (ΔHvap) due to intermolecular hydrogen bonding and self-association, a property less pronounced in 2-substituted analogs .

Physical and Thermochemical Properties

Table 2: Thermochemical and Physical Properties

Compound Name ΔHvap (kJ/mol) Solubility Melting Point (°C) Notes
This compound Not reported Moderate in polar solvents Not reported Predicted high solubility in DMF or DMSO
2-(N,N-Dimethylamino)pyridine ~55.1 High in CHCl₃ 43–45 Used as a catalyst in esterifications
4-(N,N-Dimethylamino)pyridine ~62.3 Moderate in H₂O 108–110 Strong self-association in vapor phase
2-Bromo-3-methylpyridine Not reported Low in H₂O 15–17 Volatile liquid; hazardous (skin irritant)

Key Insights :

  • The target compound’s bromine substituent likely increases molecular weight and boiling point compared to non-halogenated analogs like 2-(N,N-dimethylamino)pyridine.

Table 3: Reactivity and Functional Roles

Compound Name Key Reactivity Applications
This compound Electrophilic substitution at C-4 or C-6 Intermediate for anticancer agents, ligands
3-Amino-2-bromo-5-fluoropyridine Suzuki coupling; SNAr reactions Antiviral drug synthesis
5-Bromo-2-morpholinopyridin-3-amine Palladium-catalyzed cross-coupling Kinase inhibitor development
2-(N,N-Dimethylamino)pyridine (DMAP) Nucleophilic acylation catalyst Esterification, polymer chemistry

Key Insights :

  • 3-Amino-2-bromo-5-fluoropyridine demonstrates the impact of fluorine on bioactivity, a trait absent in the dimethylamino-substituted target compound .

Biological Activity

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and a bromo atom, along with a dimethylamino group. This unique structure contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound is its involvement in Suzuki–Miyaura cross-coupling reactions , which are pivotal in forming new carbon-carbon bonds. This process is facilitated by palladium catalysts and is crucial for synthesizing various organic compounds.

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involving enzyme interactions. It can act as a ligand, modulating the activity of enzymes and influencing cellular processes such as:

  • Gene Expression : Modulates the expression of specific genes, impacting cellular responses.
  • Cell Signaling : Alters signaling pathways that regulate metabolism and cell function.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis4 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties. Studies indicate varying degrees of activity against fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Case Studies

  • Antibacterial Activity Study : A study investigated the antibacterial effects of several pyridine derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections .
  • Antifungal Activity Evaluation : A separate study assessed the antifungal efficacy of this compound against C. albicans. The results indicated that it could inhibit fungal growth effectively, suggesting its potential utility in antifungal therapies .

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Assays : Used as a ligand in various biochemical assays to study enzyme interactions.
  • Pharmaceutical Development : Explored for its therapeutic properties, particularly in antimicrobial and anticancer research.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundKey FeaturesBiological Activity
2-Amino-5-bromopyridineLacks dimethylamino groupModerate antibacterial activity
5-Bromo-2-(dimethylamino)pyrimidinePyrimidine analogLimited biological activity

This comparison highlights the unique properties of this compound that enhance its reactivity and biological activity.

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